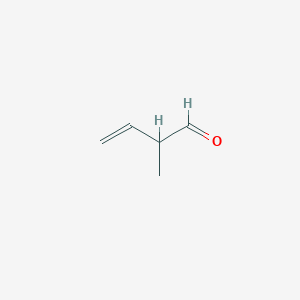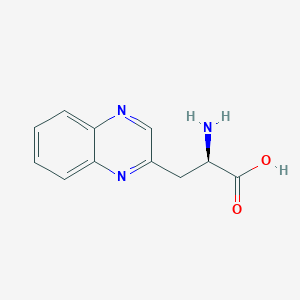![molecular formula C6H8O2 B12930408 2-Oxabicyclo[4.1.0]heptan-5-one](/img/structure/B12930408.png)
2-Oxabicyclo[4.1.0]heptan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxabicyclo[4.1.0]heptan-5-one, also known as 7-Oxabicyclo[4.1.0]heptan-2-one, is a bicyclic compound with the molecular formula C6H8O2. It is a product formed during the oxidation of cyclohexene by dendritic complexes
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxabicyclo[4.1.0]heptan-5-one can be synthesized through several methods. One common approach involves the oxidation of cyclohexene using dendritic complexes . The reaction conditions typically include the use of oxidizing agents and specific catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[4.1.0]heptan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: It can be reduced using NADPH-dependent reductases.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and metal catalysts.
Reduction: NADPH-dependent reductases are used for the reduction of the compound.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxygenated derivatives, while reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
2-Oxabicyclo[4.1.0]heptan-5-one has several applications in scientific research:
Chemistry: It is used as a substrate to investigate the specificity of various reductases.
Biology: The compound has been reported as an anticapsin analog, which suggests potential biological activity.
Medicine: Its unique structure may be explored for the development of new pharmaceuticals.
Industry: The compound can be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism by which 2-Oxabicyclo[4.1.0]heptan-5-one exerts its effects involves its interaction with specific molecular targets. For example, it can act as a substrate for NADPH-dependent reductases, leading to the reduction of the compound . The pathways involved in these reactions are typically enzyme-mediated and depend on the specific enzymes present.
Comparison with Similar Compounds
2-Oxabicyclo[4.1.0]heptan-5-one can be compared with other similar compounds, such as:
Cyclohexene oxide: Another bicyclic compound with similar reactivity.
2-Cyclohexen-1-one: A related compound with a different ring structure.
3-Oxabicyclo[3.1.0]hexane-2,4-dione: A compound with a similar bicyclic framework but different functional groups.
Properties
Molecular Formula |
C6H8O2 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-oxabicyclo[4.1.0]heptan-5-one |
InChI |
InChI=1S/C6H8O2/c7-5-1-2-8-6-3-4(5)6/h4,6H,1-3H2 |
InChI Key |
OARNZKFDDFCJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2CC2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


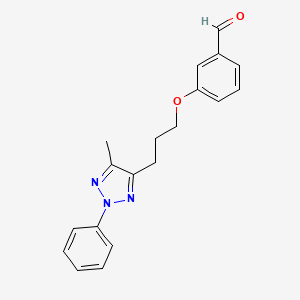
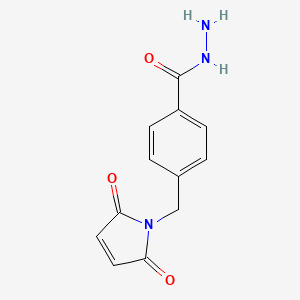

![4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12930343.png)
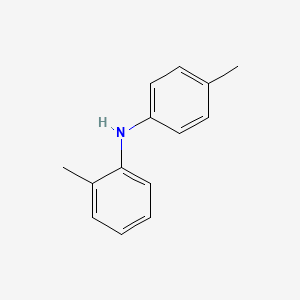
![2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole](/img/structure/B12930357.png)

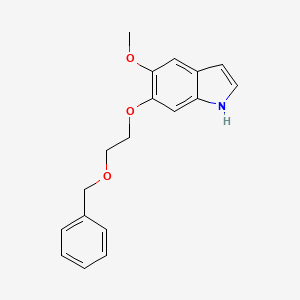
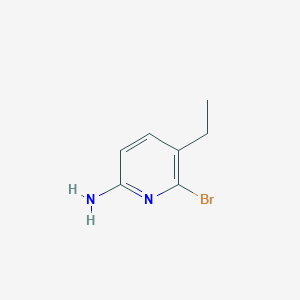
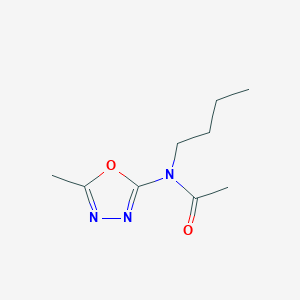
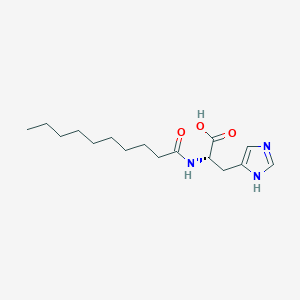
![Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-](/img/structure/B12930384.png)
